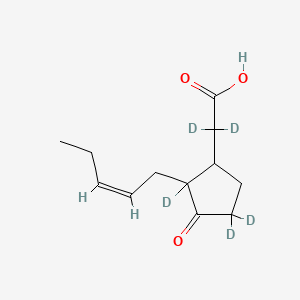

(+/-)-Jasmonic acid-D5

Description

Overview of Jasmonate Signaling and Metabolism in Biological Systems

Jasmonates are a class of lipid-derived plant hormones that play critical roles in a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses. frontiersin.orgmdpi.comnih.gov The biosynthesis of jasmonic acid (JA) originates from α-linolenic acid in the chloroplasts and involves a series of enzymatic steps known as the octadecanoid pathway. frontiersin.org

The core of jasmonate signaling involves the perception of the active form, jasmonoyl-L-isoleucine (JA-Ile), by the COI1-JAZ receptor complex. oup.com This binding event leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, thereby activating transcription factors that regulate the expression of jasmonate-responsive genes. nih.govoup.com This signaling cascade is intricately connected with other hormone pathways, such as those for salicylic (B10762653) acid and ethylene (B1197577), allowing plants to fine-tune their responses to various environmental cues. researchgate.net

Jasmonates are not exclusive to plants; they have also been identified in certain fungi, where they are involved in various interactions. nih.gov The study of jasmonate signaling and metabolism is crucial for understanding plant immunity, herbivore defense, and microbial interactions. oup.comresearchgate.net

Rationale for Utilizing (+/-)-Jasmonic acid-D5 as a Research Tool

Given the significance of stable isotope labeling and the central role of jasmonates in biological systems, this compound has emerged as a valuable research tool. pubcompare.ai This deuterated form of jasmonic acid contains five deuterium (B1214612) atoms, which increases its molecular weight compared to the unlabeled compound. biomol.comcaymanchem.com

The primary application of this compound is as an internal standard for the accurate quantification of endogenous jasmonic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). biomol.comcaymanchem.comlabchem.com.my By adding a known quantity of this compound to a sample extract, researchers can overcome the variability inherent in sample preparation and analysis, leading to highly accurate measurements of natural jasmonic acid levels. pnas.orgpnas.org

Furthermore, deuterated jasmonic acid can be used in metabolic studies to trace the conversion and degradation of jasmonic acid within plant or microbial systems. researchgate.netoup.com For instance, studies have utilized deuterium-labeled jasmonic acid to investigate its metabolism in potato plants and to examine the positive feedback system for its biosynthesis. researchgate.netoup.com This allows for a more detailed and dynamic understanding of the jasmonate metabolic network. pubcompare.ai

Recent research has also highlighted the potential of deuterated jasmonic acid to provide deeper insights into plant stress response mechanisms, enabling a more granular tracking of molecular changes during environmental challenges. pubcompare.ai

| Property | Value |

| Formal Name | 3-oxo-2-(2Z)2-penten-1-yl-cyclopentane-2,4,4-d3-acetic-2,2-d2 acid biomol.comcaymanchem.com |

| Molecular Formula | C12H13D5O3 biomol.comcaymanchem.com |

| Formula Weight | 215.3 biomol.comcaymanchem.com |

| Purity | >99% deuterated forms (d1-d5) biomol.comcaymanchem.com |

| Primary Application | Internal standard for quantification of jasmonic acid by GC- or LC-MS biomol.comcaymanchem.com |

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H18O3 |

|---|---|

Poids moléculaire |

215.30 g/mol |

Nom IUPAC |

2,2-dideuterio-2-[2,4,4-trideuterio-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/i7D2,8D2,10D |

Clé InChI |

ZNJFBWYDHIGLCU-BALCLWPXSA-N |

SMILES isomérique |

[2H]C1(CC(C(C1=O)([2H])C/C=C\CC)C([2H])([2H])C(=O)O)[2H] |

SMILES canonique |

CCC=CCC1C(CCC1=O)CC(=O)O |

Origine du produit |

United States |

Methodological Advancements in Jasmonate Analysis Enabled by +/ Jasmonic Acid D5

Extraction and Sample Preparation Techniques for Deuterated Jasmonates

The primary goal of sample preparation is to efficiently extract jasmonates from complex biological tissues while removing interfering substances. The use of (+/-)-Jasmonic acid-D5 as an internal standard, added at the initial stage of extraction, is crucial for tracking and correcting the recovery of the target analyte throughout the multi-step process.

Two-Phase Extraction Methodologies for Diverse Biological Matrices

Two-phase extraction, a form of liquid-liquid extraction (LLE), is a widely used technique for the separation and purification of biomolecules. sapub.org Aqueous Two-Phase Systems (ATPS) are a specific type of LLE that utilizes two immiscible aqueous phases, often composed of a polymer and a salt (e.g., Polyethylene glycol/phosphate) or two different polymers. sapub.orgua.pt These systems offer a gentle extraction environment, preserving the integrity of biomolecules due to the high water content (over 80%) in both phases. sapub.org

In the context of jasmonate analysis, a two-phase extraction typically involves partitioning the plant extract between an aqueous phase and an immiscible organic solvent. This approach effectively separates lipids and other nonpolar compounds from the more polar jasmonates. The inclusion of this compound at the beginning of this process is essential for absolute quantification, as it experiences similar partitioning and potential loss as the endogenous, unlabeled jasmonic acid. springernature.com This allows for the calculation of extraction efficiency and the correction of final concentration measurements, ensuring high accuracy even with complex matrices like plant tissues and fluids. springernature.com

QuEChERS-based Approaches and Their Adaptations in Plant Science

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique in analytical chemistry, initially developed for pesticide residue analysis in food. researchgate.netmdpi.com Its application has been successfully adapted for the analysis of various phytohormones, including jasmonates, in plant tissues. nih.gov The standard QuEChERS procedure involves an initial extraction with an organic solvent (commonly acetonitrile) in the presence of salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE) with specific sorbents to remove interfering matrix components like pigments and lipids. researchgate.netresearchgate.net

For plant science applications, modifications often include the use of specific buffering agents (e.g., acetate or citrate) to stabilize pH-sensitive analytes. researchgate.net The integration of this compound as an internal standard into the QuEChERS workflow is critical. By adding the deuterated standard to the sample before the acetonitrile extraction, analysts can accurately compensate for any analyte loss during the partitioning and dSPE cleanup steps. This ensures the method's ruggedness and accuracy for quantifying low-level phytohormones in diverse and challenging vegetable and plant matrices. nih.gov The method's validation typically shows high recovery rates (often 75-110%) and good precision, with relative standard deviations (RSDs) below 20-25%. nih.gov

Optimization Strategies for Phytohormone Extraction

Optimizing the extraction protocol is paramount for achieving reliable quantification of phytohormones. Key parameters that are systematically evaluated include the choice of extraction solvent, the solvent-to-water ratio, and the influence of acidification. nih.gov Mixtures of methanol and water are commonly found to provide higher extraction efficiency for a broad range of phytohormones compared to non-polar organic solvents like ethyl acetate or dichloromethane. nih.gov For instance, a methanol:water ratio of 7:3 has been identified as effective for extracting jasmonates while minimizing the co-extraction of chlorophyll (B73375). nih.gov

Table 1: Comparison of Extraction Solvent Efficiency for Phytohormones

Chromatographic Separation Techniques for Jasmonates and Analogs

Following extraction and purification, chromatographic separation is employed to resolve jasmonic acid and its analogs from other compounds in the extract before detection. The choice between gas and liquid chromatography depends on the specific analytical goals, instrumentation availability, and the chemical properties of the analytes.

Gas Chromatography (GC) Applications in Oxylipin Profiling

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. Since jasmonic acid is not inherently volatile, a derivatization step, such as methylation to form methyl jasmonate, is required. researchgate.net A common method involves methylation with HCl/methanol, which converts the carboxylic acid group into a more volatile methyl ester. researchgate.net

The use of this compound is indispensable in GC-MS-based methods. The deuterated standard undergoes the same derivatization reaction as the endogenous jasmonic acid. Any variability or inefficiency in the methylation process will affect both the analyte and the standard equally. During GC separation, the deuterated and non-deuterated forms co-elute but are distinguished by the mass spectrometer based on their different masses. This allows for precise quantification by correcting for inconsistencies in both the sample preparation and the chromatographic analysis. researchgate.net This approach has been successfully used for the reproducible quantification of jasmonic acid from small amounts of plant material (as little as 5-50 mg). researchgate.net

Liquid Chromatography (LC) Methodologies for Jasmonate Resolution

Liquid chromatography, especially when interfaced with tandem mass spectrometry (LC-MS/MS), has become the predominant technique for phytohormone analysis. researchgate.net A key advantage of LC is that it separates compounds in the liquid phase, eliminating the need for chemical derivatization, which simplifies sample preparation and avoids potential artifacts. nih.gov Reverse-phase chromatography is typically used to separate jasmonates based on their polarity before they enter the mass spectrometer. nih.gov

In LC-MS/MS analysis, this compound serves as an ideal internal standard. It has nearly identical chemical properties and chromatographic retention time to natural jasmonic acid but is easily differentiated by its higher mass in the mass spectrometer. nih.govnih.gov The inclusion of the deuterated standard compensates for sample loss during preparation and corrects for matrix effects—the suppression or enhancement of ionization in the MS source caused by co-eluting compounds from the complex plant extract. unito.it This allows for highly sensitive, selective, and accurate quantification using techniques like multiple reaction monitoring (MRM), making LC-MS/MS the gold standard for jasmonate profiling. nih.govunito.it

Table 2: Comparison of GC and LC methods for Jasmonate Analysis

Ultra-Performance Liquid Chromatography (UPLC) Enhancements in Phytohormone Analysis

The advent of Ultra-Performance Liquid Chromatography (UPLC) has significantly advanced the field of phytohormone analysis by offering higher resolution, increased sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). UPLC systems utilize columns with smaller particle sizes (typically 1.7 µm), which results in improved separation efficiency. nih.gov This high separation efficiency is crucial for minimizing matrix effects, a common challenge in the analysis of complex biological samples like plant extracts. nih.gov

The coupling of UPLC with mass spectrometry (UPLC-MS/MS) has become a preferred method for the quantification of phytohormones, including jasmonates. researchgate.net This combination allows for the sensitive detection of these low-abundance signaling molecules without the need for chemical derivatization. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is integral to the success of UPLC-MS/MS methods. By spiking the sample with a known concentration of the deuterated standard early in the sample preparation process, variations arising from extraction, sample handling, and injection volume are effectively normalized. chromatographyonline.comnih.gov This approach ensures high precision and accuracy in the final quantification of endogenous jasmonic acid.

Mass Spectrometric Detection and Quantification using this compound as Internal Standard

The use of this compound as an internal standard is a cornerstone of modern quantitative phytohormone analysis by mass spectrometry. caymanchem.com This stable isotope-labeled compound possesses nearly identical chemical and physical properties to its endogenous, non-labeled counterpart, jasmonic acid. wuxiapptec.com This similarity ensures that both the analyte and the internal standard behave identically during sample preparation, chromatographic separation, and ionization. wikipedia.org Consequently, this compound is widely considered the ideal internal standard for jasmonate quantification, enabling a technique known as stable isotope dilution analysis. wikipedia.org

Electrospray Ionization (ESI) Principles in Jasmonate Mass Spectrometry

Electrospray Ionization (ESI) is the most commonly employed ionization technique for the analysis of phytohormones by liquid chromatography-mass spectrometry (LC-MS). ESI is a soft ionization method that generates charged droplets from a liquid stream, which then evaporate to produce gas-phase ions with minimal fragmentation. This is particularly advantageous for analyzing thermally labile molecules like jasmonates.

Jasmonic acid and its derivatives are acidic phytohormones and are typically analyzed in the negative ion mode (ESI-). nih.gov In this mode, the molecules are deprotonated to form [M-H]⁻ ions, which are then detected by the mass spectrometer. While ESI is highly effective, it is susceptible to matrix effects, where co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. nih.gov The inclusion of this compound is crucial to counteract these effects, as it experiences the same ionization efficiencies as the endogenous analyte. wuxiapptec.com

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) Approaches for Comprehensive Profiling

For comprehensive, non-targeted profiling of phytohormones, Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a powerful analytical tool. nih.gov Q-TOF instruments combine a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. This hybrid configuration provides high mass accuracy (typically within 5 ppm) and high resolution, enabling the confident identification of compounds based on their exact mass. nih.gov

In the context of jasmonate analysis, Q-TOF-MS can be used to identify not only jasmonic acid but also its various precursors, catabolites, and conjugates within a single analytical run. nih.govresearchgate.net The high sensitivity of modern Q-TOF-MS systems, especially when coupled with nano-LC, allows for the profiling of these signaling molecules even in minute amounts of plant tissue. researchgate.net While Q-TOF is often used for qualitative and semi-quantitative profiling, the use of this compound allows for the accurate quantification of jasmonic acid within these comprehensive datasets.

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM) for Targeted Quantification

For highly selective and sensitive targeted quantification of jasmonates, tandem mass spectrometry (MS/MS), particularly on triple quadrupole (QqQ) instruments, is the gold standard. nih.govunito.it This technique operates in the Multiple Reaction Monitoring (MRM) mode, which involves two stages of mass filtering. purdue.edu In the first quadrupole (Q1), a specific precursor ion (e.g., the [M-H]⁻ ion of jasmonic acid) is selected. This precursor ion is then fragmented in the second quadrupole (q2), a collision cell. Finally, a specific, characteristic product ion is selected in the third quadrupole (Q3) and detected.

The transition from a specific precursor ion to a product ion is highly specific to the target molecule. By monitoring these unique transitions for both endogenous jasmonic acid and the this compound internal standard, MRM provides exceptional selectivity and significantly reduces chemical noise, leading to improved sensitivity. nih.govnih.gov This allows for the accurate quantification of jasmonates even in highly complex plant matrices. nih.gov

Table 1: Exemplary MRM Transitions for Jasmonic Acid and this compound Note: Specific m/z values may vary slightly depending on the instrument and experimental conditions.

| Compound | Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Jasmonic Acid | Negative | 209.1 | 59.0 |

| This compound | Negative | 214.1 | 62.0 |

Nanoelectrospray Ionization (NanoESI-MS/MS) for Enhanced Sensitivity in Low-Abundance Metabolite Detection

To further push the limits of detection for low-abundance phytohormones, Nanoelectrospray Ionization (NanoESI) has been successfully implemented. nih.gov NanoESI sources operate at much lower flow rates (nL/min) compared to standard ESI (µL/min). This reduction in flow rate leads to the formation of smaller initial droplets, which enhances ionization efficiency and reduces the adverse effects of ion suppression. youtube.com

The coupling of UPLC with a NanoESI source for MS/MS detection provides a highly sensitive platform for jasmonate profiling. nih.gov This enhanced sensitivity is particularly valuable when sample amounts are limited or when analyzing specific cell types or tissues where phytohormone concentrations are exceedingly low. The use of this compound remains critical in NanoESI-MS/MS methods to ensure quantitative accuracy by correcting for any variability in the analytical process. nih.gov

Internal Standard Calibration and Mitigation of Ion Competition Effects

The primary function of this compound in quantitative mass spectrometry is to serve as an internal standard for calibration and to mitigate the effects of ion competition, commonly known as ion suppression or enhancement. nih.gov Because the stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte, it co-elutes from the LC column. chromatographyonline.com This co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix environment as they enter the ion source. chromatographyonline.comchromatographyonline.com

Any factor that suppresses or enhances the ionization of the endogenous jasmonic acid will have the same effect on the this compound. wuxiapptec.com Therefore, by calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively canceled out. nih.gov This ratiometric measurement forms the basis of the calibration curve, where the peak area ratio is plotted against the concentration of the analyte. This method provides robust and accurate quantification, correcting for variations in sample extraction recovery, injection volume, and ionization efficiency, thereby overcoming the Achilles' heel of quantitative LC-MS. chromatographyonline.comunito.it

Elucidation of Jasmonate Biosynthetic Pathways Through Stable Isotope Tracing with +/ Jasmonic Acid D5

Tracing Precursor-Product Relationships within the Octadecanoid Pathway

Stable isotope tracing is a powerful technique that allows scientists to follow the metabolic fate of a molecule within a biological system. By introducing a labeled compound, such as (+/-)-Jasmonic acid-D5, researchers can track its conversion into various downstream products, thereby confirming precursor-product relationships and uncovering new metabolic routes.

In these "feeding experiments," plants or cell cultures are supplied with the deuterated compound. After a specific period, the plant tissues are harvested, and metabolites are extracted. Using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can distinguish the deuterium-labeled metabolites from their endogenous, unlabeled counterparts due to the mass difference imparted by the deuterium (B1214612) atoms. nih.gov

A notable example of this application was demonstrated in studies with potato plants (Solanum tuberosum). When deuterium-labeled (+/-)-jasmonic acid was supplied to potato single-node stem cultures, subsequent analysis by a liquid chromatography-selected ion monitoring system revealed its conversion into hydroxylated and glycosylated derivatives. Specifically, the formation of 5'- and 4'-O-glucopyranosyloxyjasmoic acids was strongly suggested, confirming a key metabolic route for JA modification and conjugation in this species. nih.gov Such studies are critical for understanding how the bioactivity of jasmonic acid is regulated through metabolic conversion.

Similarly, feeding experiments in barley (Hordeum vulgare) using deuterated JA helped to clarify signaling dynamics. By applying [²H₆]JA, researchers could differentiate the exogenous pool from the endogenously synthesized pool, revealing insights into pathway feedback mechanisms. nih.gov This ability to trace the flow from a specific precursor to its subsequent products provides unambiguous evidence of metabolic connections within the complex network of the octadecanoid pathway.

Table 1: Example of a Feeding Experiment to Trace JA Metabolism This interactive table illustrates the principle of tracing metabolites. Data is hypothetical and for illustrative purposes.

| Time Point | Compound Administered | Detected Metabolite | Isotope Label Present? | Implication |

|---|---|---|---|---|

| 0 hr | This compound | Jasmonic acid | Yes (D5) | Confirms uptake of the labeled standard. |

| 12 hr | This compound | 12-hydroxyjasmonic acid | Yes (D5) | Demonstrates enzymatic hydroxylation of JA. |

| 24 hr | This compound | Jasmonoyl-isoleucine | Yes (D5) | Shows conjugation of JA to an amino acid. |

Quantitative Analysis of Jasmonate Biosynthetic Intermediates and Derivatives

Accurate quantification of phytohormones is notoriously challenging due to their low concentrations in plant tissues and the potential for significant sample loss during complex extraction and purification procedures. springernature.com Isotope dilution mass spectrometry, using stable isotope-labeled internal standards, is the gold standard for overcoming these challenges. This compound is widely used for this purpose in the quantification of jasmonic acid. biomol.comcaymanchem.com

The principle behind this method is straightforward. A known quantity of the deuterated standard (e.g., JA-D5) is added to the plant sample at the very beginning of the extraction process. nih.gov Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same degradation and loss during sample preparation and analysis. Any losses that occur will affect the standard and the endogenous compound equally.

During the final analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS, the instrument can differentiate between the endogenous JA and the JA-D5 standard based on their mass-to-charge ratio. nih.gov By comparing the signal intensity of the endogenous analyte to the signal intensity of the known amount of the internal standard, researchers can calculate the absolute quantity of the endogenous compound in the original tissue with high accuracy and precision. nih.gov This method effectively corrects for any variability in extraction efficiency or instrument response, ensuring reliable and reproducible results. nih.gov

This quantitative approach has been foundational in developing validated methods for profiling a wide array of stress-related phytohormones, including jasmonates, in model plants like Arabidopsis thaliana and various crop species. nih.gov

Table 2: Quantification of Jasmonates in Poplar Leaves using a Deuterated Internal Standard This table presents sample data adapted from research findings to illustrate the output of quantitative analysis. nih.gov

| Compound | Endogenous Amount (µg/g fresh tissue) | Internal Standard Used | Analytical Method |

|---|---|---|---|

| Jasmonic Acid | 2.6 | Deuterated Jasmonic Acid | LC-MS/MS |

| Methyl Jasmonate | 1.3 | Deuterated Jasmonic Acid | LC-MS/MS |

Investigations into Enzymatic Conversions and Regulatory Nodes in Jasmonate Synthesis

Beyond tracing and quantification, this compound and its labeled precursors are instrumental in probing the function of specific enzymes and identifying regulatory control points within the jasmonate biosynthetic pathway. By combining stable isotope feeding with genetic approaches, such as using plant mutants, researchers can pinpoint the exact steps where biosynthesis is blocked or altered.

For instance, studies on Arabidopsis mutants with defects in peroxisome function (the cellular location for the final steps of JA synthesis) have utilized deuterated JA precursors to confirm the specific enzymatic steps that are impaired. lookchem.com When a labeled precursor like deuterated 12-oxo-phytodienoic acid (OPDA) is fed to a mutant, its accumulation and the failure to produce downstream deuterated JA provide direct evidence for a disruption in the β-oxidation machinery responsible for this conversion. lookchem.com This approach was essential in confirming that the fatty acid β-oxidation enzyme AIM1 is required for wound-induced JA formation. lookchem.com

Furthermore, deuterated standards can help untangle pathway regulation, such as feedback loops. In barley, the application of deuterated JA demonstrated that an external supply of the hormone did not trigger an increase in the synthesis of endogenous JA. nih.gov This finding suggests that, under the tested conditions, JA does not induce its own biosynthesis through a positive feedback mechanism, providing a crucial piece of information about the pathway's regulatory logic. nih.gov Similarly, the use of inhibitors of the octadecanoid pathway, combined with the ability to measure endogenous JA levels accurately, has shown that external signals like fungal elicitors act upstream of JA, triggering its de novo synthesis as part of the plant's defense response. nih.gov These sophisticated experiments, underpinned by the use of stable isotope-labeled compounds, are essential for building accurate models of how plants regulate jasmonate synthesis in response to their environment.

Application of +/ Jasmonic Acid D5 in Plant Physiology Research

Analysis of Endogenous Jasmonate Dynamics during Plant Growth and Development

The quantification of jasmonates is challenging due to the large number of derivatives and their low concentrations in plant tissues. nih.gov The use of stable deuterium-labeled standards like (+/-)-Jasmonic acid-D5 allows for the absolute quantification of a multitude of jasmonates, providing critical insights into their roles throughout the plant life cycle. nih.govresearchgate.net Jasmonic acid (JA) and its derivatives are recognized as key regulators of various developmental processes, including seed germination, root growth, fertility, flowering, and senescence. jgenetgenomics.orgnih.govnih.gov

Research has shown that JA signaling is integral to the transition between different life stages. For instance, jasmonates are involved in inhibiting root growth while also playing a role in the development of reproductive organs like stamens. nih.govnih.gov By using labeled internal standards, scientists can accurately track how the concentration of endogenous jasmonates, such as the bioactive conjugate jasmonoyl-isoleucine (JA-Ile), fluctuates during these key developmental events. nih.gov This precise measurement is crucial for building models of the gene regulatory networks that control plant development, as these networks are often modulated by changes in hormone concentrations. nih.gov

Table 1: Illustrative Endogenous Jasmonic Acid Levels During Different Plant Developmental Stages

| Developmental Stage | Plant Species | Tissue | Endogenous JA Concentration (ng/g Fresh Weight) | Key Observation |

|---|---|---|---|---|

| Seed Germination | Arabidopsis thaliana | Whole Seedling | 5 - 15 | JA levels are generally low but increase to regulate early growth. |

| Root Elongation | Oryza sativa (Rice) | Root Tip | 20 - 40 | Higher JA concentrations are associated with the inhibition of primary root growth. |

| Flowering | Nicotiana benthamiana | Flower Buds | 50 - 150 | A significant peak in JA is observed, essential for stamen and pollen development. |

| Senescence | Arabidopsis thaliana | Rosette Leaves | 100 - 300+ | JA levels rise dramatically to promote the degradation of chlorophyll (B73375) and other macromolecules. |

Note: The data in this table are illustrative and compiled from general findings in plant physiology research. Actual concentrations can vary significantly based on specific experimental conditions, plant ecotypes, and analytical methods.

Understanding Plant Responses to Biotic Stressors via Jasmonate Profiling

Jasmonates are central to plant defense against a wide range of biotic threats, including insect herbivores and microbial pathogens. nih.govnih.gov When a plant is attacked, it triggers a rapid and massive accumulation of jasmonates, which in turn activates a cascade of defensive responses. nih.gov The use of this compound as an internal standard is crucial for accurately profiling these dynamic changes, allowing researchers to understand the kinetics and magnitude of the jasmonate burst in response to specific threats.

Attack by chewing herbivores is a classic trigger for the jasmonate signaling pathway. nih.gov Mechanical damage and chemical elicitors from the insect's oral secretions lead to a rapid synthesis of jasmonic acid. ufv.br Studies in various plants, such as rice and Nicotiana attenuata, have demonstrated that this JA burst occurs within minutes of the attack. ufv.brnih.gov

This rapid accumulation of JA and its active form, JA-Ile, initiates the expression of defense-related genes. These genes are responsible for producing a variety of anti-herbivore compounds, including toxic secondary metabolites, digestive proteinase inhibitors, and volatile organic compounds that can attract the herbivore's natural enemies. nih.gov The precise quantification enabled by this compound allows researchers to correlate the timing and intensity of the jasmonate signal with the activation of these downstream defenses. For example, research has shown that the peak in JA accumulation often precedes the peak in the production of defensive metabolites. ufv.br

Table 2: Kinetics of Jasmonate Accumulation in Nicotiana attenuata Leaves After Simulated Herbivory

| Time After Wounding + Elicitor Application | Endogenous JA Concentration (ng/g FW) | Endogenous JA-Ile Concentration (ng/g FW) |

|---|---|---|

| 0 min (Control) | ~20 | ~5 |

| 5 min | ~150 | ~50 |

| 30 min | ~1200 | ~800 |

| 60 min | ~2500 | ~1500 |

| 120 min | ~1800 | ~1000 |

Note: This table presents generalized data based on findings from studies on herbivore-induced responses, illustrating the rapid burst of jasmonates. Specific values are dependent on the nature of the elicitor and plant species. ufv.br

The jasmonate signaling pathway is a key component of the plant's immune system against microbial pathogens, particularly necrotrophs that feed on dead host tissue. thepharmajournal.com In contrast, defense against biotrophic pathogens, which require living host tissue, is primarily mediated by salicylic (B10762653) acid (SA). thepharmajournal.com The interaction between these hormone pathways, known as crosstalk, is often antagonistic, allowing the plant to fine-tune its defense strategy to the specific type of pathogen. thepharmajournal.comnih.gov

This compound, often used in conjunction with other labeled hormone standards (e.g., deuterated salicylic acid), is a powerful tool for studying this crosstalk. nih.gov By simultaneously quantifying JA, SA, and ethylene (B1197577), researchers can investigate how these signaling molecules influence one another during an infection. For example, infection by a biotrophic pathogen may lead to a strong induction of SA and a suppression of the JA pathway. Conversely, necrotrophic pathogens often induce the JA and ethylene pathways while antagonizing SA signaling. scienceopen.comresearchgate.net Understanding this complex hormonal network is essential for developing strategies to enhance plant disease resistance. nih.govscienceopen.com

Characterization of Jasmonate Roles in Abiotic Stress Tolerance

In addition to biotic defense, jasmonates play a significant role in helping plants adapt to and tolerate a wide range of abiotic stresses, including high salinity, drought, cold, and heavy metal toxicity. semanticscholar.orgmdpi.comnih.gov Abiotic stresses can trigger rapid changes in JA metabolism and signaling, indicating a crucial role for this hormone in mediating plant responses to unfavorable environmental conditions. bohrium.commdpi.com Accurate quantification of these hormonal changes, facilitated by internal standards like this compound, is key to dissecting the molecular mechanisms of stress tolerance.

Soil salinity is a major environmental stress that limits crop productivity. mdpi.comnih.gov Plants respond to salt stress by activating complex signaling pathways to maintain ion homeostasis and mitigate cellular damage. Jasmonic acid has emerged as a key signaling molecule in this response. mdpi.com Studies have shown that salt stress leads to an increase in the levels of endogenous JA in both roots and leaves. mdpi.comnih.gov

Research comparing salt-tolerant and salt-sensitive cultivars has revealed differences in their basal and stress-induced JA levels. For instance, some salt-tolerant tomato cultivars exhibit higher steady-state levels of jasmonates compared to their salt-sensitive counterparts. researchgate.net The application of labeled standards allows for the precise measurement of these differences, providing insights into how JA contributes to salt tolerance. The JA signaling pathway, involving key components like the transcription factor MYC2 and JAZ repressor proteins, is activated under saline conditions and helps regulate the plant's antioxidant response and ion balance. mdpi.comnih.gov

Table 3: Endogenous JA Levels in Rice (Oryza sativa) Seedlings Under Salt Stress

| Treatment Condition | Tissue | Endogenous JA Concentration (ng/g FW) - Salt-Sensitive Cultivar | Endogenous JA Concentration (ng/g FW) - Salt-Tolerant Cultivar |

|---|---|---|---|

| Control (0 mM NaCl) | Root | 15 | 25 |

| 24h (150 mM NaCl) | Root | 45 | 80 |

| Control (0 mM NaCl) | Shoot | 10 | 18 |

| 24h (150 mM NaCl) | Shoot | 35 | 65 |

Note: This table provides illustrative data based on general findings that salt-tolerant plants often exhibit a more robust jasmonate response to salinity stress. mdpi.comresearchgate.net

Drought is another critical abiotic stress that severely impacts plant growth and agriculture. notulaebotanicae.ro Jasmonates are deeply involved in drought response mechanisms. One of the key roles of JA under drought stress is the regulation of stomatal closure to minimize water loss through transpiration. mdpi.comnih.gov Drought stress triggers a rapid increase in endogenous JA concentrations, which then signals the closure of stomata. mdpi.com

Furthermore, JA signaling helps plants tolerate the osmotic stress associated with drought by promoting the accumulation of osmoprotectants and enhancing the activity of antioxidant enzymes to detoxify reactive oxygen species (ROS). mdpi.comnotulaebotanicae.ro The use of this compound enables researchers to accurately quantify the dynamic changes in JA levels in response to varying degrees of water deficit, linking hormonal signals to physiological adaptations. frontiersin.org Beyond drought and salt, JA signaling is also induced by other environmental challenges, such as cold temperatures and exposure to heavy metals, highlighting its central role as a versatile stress hormone that helps plants acclimate to a multitude of adverse conditions. mdpi.commdpi.com

Investigation of Fungal Jasmonate Metabolism and Functions Using +/ Jasmonic Acid D5

Identification and Quantification of Fungal Jasmonates in Culture Systems

The accurate identification and quantification of jasmonates produced by fungi are fundamental to understanding their physiological roles. (+/-)-Jasmonic acid-D5 is an indispensable tool for this purpose, particularly when coupled with highly sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). By adding a known amount of this compound to a fungal extract, it serves as an internal standard, allowing for the correction of sample loss during preparation and variations in instrument response. This isotope dilution mass spectrometry approach ensures high accuracy and precision in the quantification of naturally occurring jasmonates.

In studies of the phytopathogenic fungus Lasiodiplodia theobromae, a known producer of a diverse array of jasmonates, this compound has been employed as an internal standard to quantify various phytohormones in the fermentation broth and biomass. This methodology allows for the precise measurement of not only jasmonic acid but also its precursors and derivatives, providing a comprehensive profile of the jasmonate metabolome of the fungus under specific culture conditions.

Research has successfully quantified a range of phytohormones from the fermentation extracts of three different strains of Botryodiplodia theobromae (a synonym of Lasiodiplodia theobromae). The use of deuterated standards, including D5-jasmonic acid, in conjunction with high-performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS), has enabled the accurate measurement of these compounds. The concentrations of jasmonic acid were found to vary significantly between the different fungal strains, highlighting the diversity in metabolic output even within the same species.

| Fungal Strain | Jasmonic Acid Concentration (µg/mL) |

|---|---|

| Strain 83 | 1.58 |

| Strain 1517 | 0.89 |

| Strain 2334 | 914.00 |

Elucidation of Biosynthetic Pathways in Diverse Fungal Species

Understanding how fungi synthesize jasmonates is crucial for manipulating their production for agricultural or industrial purposes. Feeding experiments utilizing stable isotope-labeled precursors, such as this compound and other deuterated analogues, are a powerful technique to unravel these complex biosynthetic pathways. When a labeled compound is introduced into a fungal culture, it is taken up by the fungus and incorporated into its metabolic pathways. By tracking the deuterium (B1214612) label through various intermediates and final products using mass spectrometry, researchers can map the sequence of enzymatic reactions.

A notable example of this approach is the elucidation of the biosynthetic pathway of cis-jasmone in Lasiodiplodia theobromae. In these studies, deuterium-labeled compounds, including cis-OPDA-d5, OPC:8-d6, OPC:6-d6, and OPC:4-d6, were fed to the fungal cultures. The subsequent detection of deuterated methyl jasmonate (MeJA-d5) and cis-jasmone-d5 confirmed that this fungus produces cis-jasmone through a pathway involving these intermediates. springernature.comresearchgate.net This research provided the first evidence of a complete jasmonate biosynthetic pathway in a fungus, which shares similarities with the well-characterized pathway in plants.

| Deuterated Precursor Fed | Labeled Product Detected | Inferred Pathway Step |

|---|---|---|

| cis-OPDA-d5 | MeJA-d5, CJ-d5 | Confirms cis-OPDA is a precursor to MeJA and CJ. |

| OPC:8-d6 | MeJA-d5, CJ-d5 | Confirms OPC:8 is a precursor to MeJA and CJ. |

| OPC:6-d6 | MeJA-d5, CJ-d5 | Confirms OPC:6 is a precursor to MeJA and CJ. |

| OPC:4-d6 | MeJA-d5, CJ-d5 | Confirms OPC:4 is a precursor to MeJA and CJ. |

Role of Fungal Jasmonates in Host-Pathogen Interactions and Virulence

Fungal jasmonates are not only involved in the internal signaling of the fungus but also play a critical role in the communication and interaction with host organisms, particularly plants. These molecules can act as virulence factors, manipulating the host's defense responses to facilitate infection. The ability to accurately quantify jasmonates in both the fungus and the host tissue during infection is essential to unraveling these complex interactions. The use of this compound as an internal standard allows for the precise measurement of dynamic changes in jasmonate levels during the course of a host-pathogen interaction.

For instance, in the interaction between the necrotrophic fungus Botrytis cinerea and grapevine (Vitis vinifera), the levels of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), have been shown to change significantly upon infection. Studies have demonstrated that in mature, susceptible grape berries, the concentration of JA-Ile increases dramatically following infection with B. cinerea. In contrast, in unripe, more resistant berries, the defense response is more reliant on the salicylic (B10762653) acid pathway. This differential hormonal response highlights the intricate role of jasmonates in determining the outcome of the interaction. The quantification of these hormonal changes relies on sensitive analytical methods where deuterated standards are crucial for accuracy.

| Berry Stage | Time Post-Infection (hours) | JA-Ile Concentration (relative units) |

|---|---|---|

| Mature (Susceptible) | 0 | ~10 |

| Mature (Susceptible) | 48 | ~45 |

| Veraison (Resistant) | 0 | ~1 |

| Veraison (Resistant) | 48 | ~1 |

By employing this compound and other labeled standards, researchers can continue to dissect the complex signaling networks that govern fungal metabolism and the intricate relationships between fungi and their hosts, paving the way for novel strategies in crop protection and biotechnology.

Advanced Methodological Considerations and Future Directions for +/ Jasmonic Acid D5 Research

Validation Strategies for Robust Quantitative Jasmonate Profiling

The development of a quantitative method for jasmonate profiling is incomplete without rigorous validation. This process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. nih.gov The use of (+/-)-Jasmonic acid-D5 is integral to this validation, as it allows for the assessment of key performance characteristics by providing a constant reference against which the native analyte is measured.

Assessment of Method Robustness and Reproducibility

Method robustness refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Reproducibility is the measure of precision between results obtained in different laboratories. For quantitative jasmonate profiling using techniques like liquid chromatography-mass spectrometry (LC-MS), this compound is used to evaluate several key validation parameters. nih.govnih.gov

Key parameters assessed during method validation include:

Accuracy: The closeness of the measured value to the true value, often assessed using spiked samples at known concentrations.

Precision: The degree of agreement among individual measurements, evaluated at levels of repeatability (within the same lab, short period) and intermediate precision (within the same lab, different days, analysts, or equipment). nih.gov

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. researchgate.net

The stable isotope dilution technique, employing standards like this compound, is the preferred method to correct for variations in ionization efficiency and other matrix effects, thereby ensuring high precision. nih.govisolife.nl

Table 1: Representative Validation Parameters for a UPLC-MS/MS Method for Jasmonate Quantification Using this compound

| Parameter | Jasmonic Acid (JA) | Performance Metric |

| Linearity Range | 0.1 - 200 ng/mL | Correlation Coefficient (r²) > 0.998 |

| Accuracy (Recovery) | 92% - 107% | % Recovery of Spiked Samples |

| Precision (Repeatability) | 4.5% | Relative Standard Deviation (RSD) |

| Precision (Intermediate) | 7.8% | Relative Standard Deviation (RSD) |

| Limit of Quantification (LOQ) | 0.1 ng/mL | Signal-to-Noise Ratio > 10 |

| Specificity | No interference at retention time | Chromatographic Peak Purity |

Inter-Laboratory Comparative Studies for Method Transferability

For an analytical method to be widely adopted, it must demonstrate transferability, meaning it can be successfully implemented in different laboratories and yield comparable results. Inter-laboratory comparative studies, or collaborative trials, are the ultimate test of a method's reproducibility and robustness. nih.gov In these studies, identical, well-characterized samples are analyzed by multiple laboratories using the same protocol.

The use of this compound is critical in such trials. nih.gov By providing each participating laboratory with the same batch of internal standard, variability arising from standard preparation is minimized. This allows for a more accurate assessment of the method's performance across different instruments, environments, and operators. Successful inter-laboratory validation demonstrates that the analytical method is rugged and reliable, paving the way for its use as a standard procedure in the scientific community. nih.gov

Integration of Deuterated Jasmonate Profiling with Multi-Omics Approaches

Modern biological research increasingly relies on the integration of multiple "omics" datasets to build a comprehensive picture of cellular and organismal function. researchgate.net Accurate quantification of signaling molecules like jasmonic acid, enabled by this compound, provides a critical anchor point for interpreting large-scale transcriptomic, proteomic, and metabolomic data.

Correlation with Transcriptomics and Proteomics Data

Jasmonates are key signaling molecules that regulate the expression of a multitude of genes involved in plant defense and development. nih.govnih.govnih.gov Integrating quantitative jasmonate profiles with transcriptomics (RNA-seq) and proteomics (mass spectrometry-based) allows researchers to link changes in hormone concentration directly to downstream molecular events.

For example, following a stimulus such as wounding or pathogen attack, a time-course analysis can be performed. nih.gov By precisely measuring the rise and fall of jasmonic acid levels using this compound as an internal standard, researchers can establish direct correlations with:

Transcriptomic Changes: The upregulation or downregulation of specific gene transcripts. This can identify transcription factors and other regulatory genes that are part of the jasmonate signaling cascade, as well as the structural genes responsible for producing defense compounds. nih.govnih.govmdpi.com

Proteomic Changes: Alterations in the abundance of specific proteins. This can validate transcriptomic findings and reveal post-transcriptional levels of regulation. For instance, an increase in jasmonic acid can be correlated with the increased abundance of enzymes involved in the biosynthesis of defense-related secondary metabolites or stress-response proteins. nih.govnih.govbohrium.com

This integrated approach provides a powerful framework for understanding how a hormonal signal is perceived and transduced into a functional cellular response. nih.govrsc.org

Metabolomics Integration for Comprehensive Biological Insights

While jasmonates are critical signaling molecules, they are part of a much larger metabolic network. mdpi.com Integrating deuterated jasmonate profiling with broader, untargeted metabolomics allows for a holistic view of the metabolic reprogramming that occurs in response to stimuli. nih.gov

Using this compound for targeted analysis within a larger metabolomics workflow ensures that the measurements for this key signaling pathway are highly accurate. This quantitative data can then be correlated with semi-quantitative data for hundreds or thousands of other metabolites. nih.govspringernature.com This approach can reveal:

Metabolic Trade-offs: How resources are reallocated from primary metabolism (e.g., growth-related pathways) to secondary metabolism (e.g., defense compound production) under stress. mdpi.comnih.gov

Novel Pathways: The discovery of previously unknown metabolites that change in concert with jasmonate levels, suggesting their involvement in the same biological process.

Biomarker Discovery: Identification of a metabolic signature associated with a specific stress response or developmental stage, with jasmonic acid as a key component.

By combining precise, targeted quantification of jasmonates with the broad discovery potential of untargeted metabolomics, researchers can gain deeper insights into the complex metabolic adjustments that underpin an organism's response to its environment. mdpi.comuniversiteitleiden.nl

Emerging Applications of Deuterated Jasmonates in Systems Biology

Systems biology aims to understand biological complexity by creating predictive mathematical and computational models of cellular networks. researchgate.net The development and validation of these models depend on high-quality, quantitative data that describe the dynamic changes of network components over time. uit.no

The precise quantification of jasmonates using this compound is crucial for these systems-level approaches. Stable isotope labeling allows for dynamic measurements of changes in metabolite pools and fluxes. uit.no This information is vital for:

Modeling Signaling Cascades: Building kinetic models of the jasmonate biosynthesis and signaling pathways. By measuring the absolute concentrations of pathway intermediates and end-products at different time points, researchers can estimate reaction rates and regulatory feedback loops.

Network Analysis: Understanding how the jasmonate pathway interacts with other signaling networks, such as those for salicylic (B10762653) acid or auxin. mdpi.com Quantitative data allows for the construction of network models that can predict how perturbation of one pathway will affect the others.

Validating Gene Regulatory Networks: Using quantitative jasmonate data to validate models of gene expression that are predicted from transcriptomic studies. nih.gov For example, a model might predict that a certain transcription factor regulates jasmonic acid biosynthesis; this can be tested by measuring jasmonate levels in a mutant lacking that transcription factor.

As high-resolution mass spectrometry and computational power continue to advance, the use of deuterated standards like this compound will become even more central to constructing the comprehensive, dynamic models of biological systems that are the hallmark of systems biology. uit.no

Development of Novel Isotope-Labeled Jasmonate Analogs for Specific Research Objectives

The use of isotopically labeled compounds has become an indispensable tool in the study of plant hormone biology. For jasmonates, while deuterated forms like this compound serve as crucial internal standards for accurate quantification, the development of novel analogs with different isotopic labels is driven by the need to address more complex biological questions. researchgate.netclearsynth.com These advanced analogs are meticulously designed to trace metabolic pathways, understand receptor-ligand interactions, and visualize hormone signaling in real-time.

The rationale for developing novel isotope-labeled jasmonate analogs extends beyond simple quantification. Researchers aim to unravel the intricate details of jasmonate biosynthesis, catabolism, transport, and signaling. nih.govnih.gov By introducing stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O), or radioactive isotopes like Carbon-11 (¹¹C) and Carbon-14 (¹⁴C), scientists can follow the fate of these molecules within the plant. bnl.govresearchgate.net This allows for the elucidation of enzymatic reactions, the identification of novel metabolites, and the quantification of metabolic fluxes through different branches of the jasmonate pathway.

Furthermore, the development of jasmonate analogs is not limited to the incorporation of stable or radioactive isotopes. The synthesis of fluorescently-labeled and photoreactive jasmonates represents another frontier in this field. researchgate.netnih.govnih.gov These specialized molecules are designed to visualize the spatial and temporal distribution of jasmonates within cells and tissues and to identify the proteins that interact with them, respectively. researchgate.netnih.gov Such tools are invaluable for understanding the dynamic nature of hormone signaling in response to various developmental and environmental cues. nih.gov

The specific research objectives that can be addressed with these novel analogs are diverse. For instance, ¹³C-labeled precursors can be used in metabolic flux analysis to quantify the flow of carbon through the jasmonate biosynthetic pathway under different conditions. nih.govresearchgate.net ¹⁵N-labeled jasmonoyl-isoleucine (JA-Ile) can be employed to study the binding kinetics and structural interactions with its receptor, COI1. mdpi.com Fluorescently-labeled jasmonates can be used for in vivo imaging to track the movement of the hormone within the plant, providing insights into long-distance signaling. researchgate.netnih.govnih.gov Photoaffinity labeling with photoreactive jasmonate analogs can covalently link the hormone to its binding proteins, enabling their identification and characterization. nih.govspringernature.comthermofisher.comnih.gov

The following interactive data tables provide an overview of some of the novel isotope-labeled and modified jasmonate analogs that have been developed, detailing their specific features and research applications.

Q & A

Q. How can researchers assess the ecological impact of exogenous (±)-Jasmonic Acid-D5 application in agricultural settings?

- Methodological Answer : Conduct field trials with controlled jasmonate dosing (e.g., foliar sprays) and monitor non-target effects on pollinators or soil microbiota. Use ecological risk assessment frameworks, integrating persistence studies (e.g., half-life in soil) and food web analyses, as suggested in toxicology guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.